molecular formula C21H22N2O6S B6481919 methyl 6-[(4-methoxybenzenesulfonyl)methyl]-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 899971-04-1

methyl 6-[(4-methoxybenzenesulfonyl)methyl]-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B6481919
CAS No.: 899971-04-1
M. Wt: 430.5 g/mol
InChI Key: SIVKYQREDNPQNS-UHFFFAOYSA-N
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Description

The compound methyl 6-[(4-methoxybenzenesulfonyl)methyl]-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate belongs to the dihydropyrimidine (DHPM) class, which is renowned for diverse pharmacological activities, including antibacterial, antitumor, and enzyme inhibitory properties . Structurally, it features a 4-methylphenyl group at position 4 and a 4-methoxybenzenesulfonylmethyl substituent at position 5.

Properties

IUPAC Name

methyl 6-[(4-methoxyphenyl)sulfonylmethyl]-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O6S/c1-13-4-6-14(7-5-13)19-18(20(24)29-3)17(22-21(25)23-19)12-30(26,27)16-10-8-15(28-2)9-11-16/h4-11,19H,12H2,1-3H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIVKYQREDNPQNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(NC(=O)N2)CS(=O)(=O)C3=CC=C(C=C3)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 6-[(4-methoxybenzenesulfonyl)methyl]-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a tetrahydropyrimidine core with various substituents that may influence its biological activity. Below is a summary of its chemical properties:

PropertyValue
IUPAC Name This compound
Molecular Formula C21H22N2O6S
Molecular Weight 430.48 g/mol
CAS Number 193623-15-3

Pharmacological Activities

Research indicates that compounds similar to this compound exhibit various pharmacological activities:

  • Antioxidant Activity : Studies have shown that derivatives of tetrahydropyrimidines possess significant antioxidant properties. For instance, the compound demonstrated effective scavenging activity against free radicals in vitro, with some derivatives showing IC50 values as low as 0.6 mg/ml in diphenyl picrylhydrazine (DPPH) assays .
  • Antimicrobial Activity : Compounds containing sulfonyl and methoxy groups have been evaluated for their antimicrobial properties against various bacterial strains. Preliminary results suggest that such compounds can inhibit the growth of Gram-positive and Gram-negative bacteria .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, it has been suggested that similar structures could inhibit enzymes like cyclooxygenase (COX), which are crucial for inflammation processes .

The biological activity of this compound likely involves multiple mechanisms:

  • Receptor Interaction : It may bind to specific receptors or enzymes in the body, altering their function and leading to therapeutic effects.
  • Free Radical Scavenging : The presence of electron-donating groups enhances the ability of the molecule to donate electrons to free radicals, thus neutralizing them.

Case Studies

Several studies have investigated the biological effects of similar compounds:

  • Study on Antioxidant Properties : A study published in Bioorganic & Medicinal Chemistry evaluated various tetrahydropyrimidine derivatives for their antioxidant capabilities. The results indicated that modifications at the sulfonyl and methoxy positions significantly enhanced antioxidant activity compared to unmodified counterparts .
  • Antimicrobial Evaluation : Research conducted on a series of sulfonamide derivatives revealed promising antimicrobial activity against both bacterial and fungal strains. The structure-activity relationship (SAR) indicated that substituents at the para position on the benzene ring significantly influenced potency .
  • Enzyme Inhibition Study : A detailed investigation into enzyme inhibition found that certain tetrahydropyrimidines could effectively inhibit COX enzymes with IC50 values comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C21H21ClN2O6S
  • Molecular Weight : 464.93 g/mol
  • IUPAC Name : Methyl 6-[(4-methoxybenzenesulfonyl)methyl]-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • LogP : 2.522 (indicating moderate lipophilicity)

Physical Properties

  • Solubility : LogSw = -3.40 (indicating low water solubility)
  • Hydrogen Bond Donors/Acceptors : 2/10
  • Rotatable Bonds : 7

These properties suggest that the compound may exhibit specific interactions with biological targets, which can be exploited in therapeutic applications.

Medicinal Chemistry

The compound is included in various screening libraries for drug discovery, specifically targeting antiviral and immune system-related pathways. Its structural features suggest potential activity against viral infections and other diseases.

Case Studies:

  • Antiviral Activity : Preliminary studies indicate that compounds with similar structures exhibit antiviral properties by inhibiting viral replication mechanisms. Further investigation into this compound could reveal its efficacy against specific viral strains.

Biological Studies

Research has shown that sulfonamide derivatives can influence various biological pathways. The presence of the methoxybenzenesulfonyl group may enhance the compound's bioactivity by improving its interaction with target proteins.

Case Studies:

  • Enzyme Inhibition : Similar compounds have been studied for their ability to inhibit enzymes involved in cancer progression. Investigating this compound could provide insights into its potential as an anticancer agent.

Synthetic Chemistry

The synthesis of this compound involves multi-step reactions that are of interest for developing new synthetic methodologies in organic chemistry. Understanding its synthesis can lead to advancements in creating more complex molecular architectures.

Case Studies:

  • Synthetic Pathways : Research into the synthetic routes for this compound has highlighted innovative approaches to constructing tetrahydropyrimidine derivatives, which can be applied to other chemical syntheses.

Data Tables

The compound is included in various libraries aimed at drug discovery:

  • Antiviral Library : Contains over 67,000 compounds.
  • Medicinal Chemistry Library : Encompasses approximately 51,288 compounds targeting diverse biological mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects at Position 4

The 4-methylphenyl group in the target compound contrasts with other aryl substituents in analogs:

  • 4-Phenyl (e.g., methyl 6-methyl-2-oxo-4-phenyl-DHPM-5-carboxylate, ): Lacking electron-withdrawing or bulky groups, this derivative exhibits moderate antibacterial activity but lower solubility in polar solvents.
  • 4-(Fluorophenyl) (e.g., ethyl 4-(fluorophenyl)-6-methyl-DHPM-5-carboxylate, ): Fluorine’s electronegativity improves metabolic stability and membrane permeability, though solubility remains comparable to the methylphenyl analog .

Key Insight : The 4-methylphenyl group balances lipophilicity and steric bulk, optimizing interactions with hydrophobic enzyme pockets while maintaining moderate solubility.

Substituent Effects at Position 6

The 4-methoxybenzenesulfonylmethyl group is a unique feature. Comparisons include:

  • 6-Methyl (e.g., compound 4 in ): Simpler analogs show lower polarity, reducing solubility in aqueous media but improving membrane permeability .
  • 6-(Thioxo) (e.g., 2-thioxo-DHPMs in ): Thio substitution enhances antioxidant activity (e.g., IC₅₀ = 0.6 mg/mL for compound 3c ) due to radical scavenging via sulfur lone pairs .
  • 6-(Furan-2-yl) (e.g., ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-DHPM-5-carboxylate, ): Heteroaromatic groups improve π-π stacking with biological targets but reduce metabolic stability .

Thermodynamic and Solubility Properties

  • Solubility Trends: Methyl 4-(4-methoxyphenyl)-6-methyl-DHPM-5-carboxylate ( ) shows higher solubility in methanol (ΔHₐ = 12.3 kJ/mol) than in benzene due to methoxy-phenyl polarity . Ethyl 4-phenyl-DHPM derivatives ( ) exhibit lower solubility in isopropanol (ΔS = −45 J/mol·K) compared to ethyl acetate, attributed to solvent hydrogen-bonding capacity .
  • Thermodynamic Parameters: Solvent ΔH (kJ/mol) ΔS (J/mol·K) Reference Isopropanol 15.2 −45 Ethyl Acetate 10.8 −32 Methanol 12.3 −38

Prediction : The target compound’s sulfonyl group may increase ΔH (enthalpy of mixing) in polar solvents due to stronger solute-solvent interactions.

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